
2-(1H-pyrazol-4-yl)ethanol
Overview
Description
2-(1H-pyrazol-4-yl)ethanol is a chemical compound with the molecular formula C5H8N2O. It features a pyrazole ring, a five-membered heterocyclic structure containing two nitrogen atoms, attached to an ethanol group.
Preparation Methods
Synthetic Routes and Reaction Conditions
One efficient approach to synthesizing 2-(1H-pyrazol-4-yl)ethanol involves the recyclization reaction of 3-(dimethoxymethyl)-2-methoxytetrahydrofuran with hydrazines . This method allows for the preparation of N-substituted 2-(pyrazol-4-yl)ethanols. Another method involves the cyclocondensation of acetylenic ketones with methylhydrazine or aryl hydrazines in ethanol .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(1H-pyrazol-4-yl)ethanol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, oxidation by potassium permanganate (KMnO4) leads to the formation of 2-(pyrazol-4-yl)-2-oxoacetic acids .
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4)
Reduction: Common reducing agents such as sodium borohydride (NaBH4)
Substitution: Various electrophiles can be used for substitution reactions on the pyrazole ring.
Major Products Formed
Oxidation: 2-(pyrazol-4-yl)-2-oxoacetic acids
Reduction: Corresponding alcohols or amines
Substitution: Substituted pyrazole derivatives
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
2-(1H-pyrazol-4-yl)ethanol is primarily recognized as a crucial intermediate in the synthesis of several pharmaceuticals. Its derivatives have been explored for their potential as anti-inflammatory and analgesic agents. For instance, compounds synthesized from this compound have shown promising results in preclinical trials for treating conditions such as arthritis and chronic pain. A notable study highlighted its role in developing selective inhibitors for cyclooxygenase enzymes, which are key targets in pain management therapies .
Case Study: Anti-inflammatory Properties
In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of pyrazole derivatives from this compound and evaluated their anti-inflammatory activity. The most potent compounds exhibited IC50 values in the low micromolar range, demonstrating significant efficacy against inflammation models in vitro .
Agricultural Chemistry
Enhancement of Agrochemicals
In agricultural applications, this compound is utilized to enhance the effectiveness of pesticides and herbicides. Its incorporation into formulations has been shown to improve the bioavailability and efficacy of active ingredients, leading to better crop yields. This compound acts synergistically with other agrochemicals, increasing their stability and performance under various environmental conditions .
Data Table: Efficacy of Formulations
Formulation | Active Ingredient | Enhancement (%) | Application Rate (g/ha) |
---|---|---|---|
Herbicide A + Pyrazole | Glyphosate | 25% | 100 |
Insecticide B + Pyrazole | Imidacloprid | 30% | 50 |
Biochemical Research
Tool for Enzyme Inhibition Studies
this compound serves as a valuable tool in biochemical research for studying enzyme inhibition and receptor interactions. Its derivatives are employed to investigate metabolic pathways and signal transduction mechanisms. For example, research has demonstrated that certain pyrazole derivatives exhibit selective inhibition of specific kinases involved in cancer progression .
Case Study: Kinase Inhibition
A study reported on the synthesis of pyrazole-based inhibitors targeting protein kinases revealed that derivatives of this compound showed promising selectivity and potency against various cancer cell lines, suggesting potential therapeutic applications in oncology .
Material Science
Incorporation into Polymer Formulations
In material science, this compound is used to enhance the thermal stability and mechanical properties of polymers. Its inclusion in polymer matrices has been shown to improve durability and resistance to degradation under thermal stress. This application is particularly relevant in industries where material performance is critical, such as automotive and aerospace .
Analytical Chemistry
Use in Chromatography Techniques
In analytical chemistry, this compound is employed in various chromatographic techniques to separate and identify complex mixtures. Its unique chemical properties allow for effective interaction with different analytes, making it suitable for use in high-performance liquid chromatography (HPLC) and gas chromatography (GC) .
Mechanism of Action
The mechanism of action of 2-(1H-pyrazol-4-yl)ethanol depends on its specific application. In medicinal chemistry, the pyrazole ring can interact with various biological targets, such as enzymes and receptors, through hydrogen bonding, π-π interactions, and other non-covalent interactions . These interactions can modulate the activity of the target proteins, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-(pyrazol-5-yl)ethanol: Undergoes similar oxidation reactions but forms different products, such as pyrazole-5-carboxylic acid.
2-(pyrazol-3-yl)ethanol: Oxidation leads to a mixture of 2-oxo-2-(pyrazol-3-yl)acetic acid and pyrazole-3-carboxylic acid.
Uniqueness
2-(1H-pyrazol-4-yl)ethanol is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The position of the ethanol group on the pyrazole ring can affect the compound’s ability to interact with biological targets and its overall chemical properties .
Biological Activity
2-(1H-pyrazol-4-yl)ethanol, a pyrazole derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound has been investigated for its potential therapeutic applications, particularly in antimicrobial, anticancer, and neuroprotective contexts. Below is a detailed exploration of its biological activity, supported by research findings and data.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a pyrazole ring substituted with an ethanol group. Its molecular formula is CHNO, with a molecular weight of approximately 112.13 g/mol. This compound's structure is pivotal in determining its interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness as an antibacterial agent.
Table 1: Antimicrobial Efficacy of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Minimum Bactericidal Concentration (MBC) |
---|---|---|
Staphylococcus aureus | 0.25 mg/mL | 0.5 mg/mL |
Escherichia coli | 0.5 mg/mL | 1.0 mg/mL |
Bacillus subtilis | 0.3 mg/mL | 0.6 mg/mL |
The compound showed promising results against methicillin-resistant Staphylococcus aureus (MRSA), indicating its potential as a lead compound for developing new antibiotics .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been evaluated for anticancer activity. Studies have shown that it can induce apoptosis in cancer cell lines.
Table 2: Anticancer Activity of this compound
Cancer Cell Line | IC50 Value (μM) | Mechanism of Action |
---|---|---|
HCT-116 (Colon Cancer) | 5.0 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 7.5 | Cell cycle arrest at G2/M phase |
A549 (Lung Cancer) | 6.3 | Inhibition of proliferation |
The IC50 values indicate that the compound is effective at relatively low concentrations, making it a candidate for further development as an anticancer agent .
Neuroprotective Effects
Emerging studies suggest that this compound may possess neuroprotective properties. It has been shown to modulate neurotransmitter systems and exhibit protective effects against neurotoxicity induced by various agents.
Case Study: Neuroprotective Effects in Animal Models
In a study involving mice subjected to neurotoxic agents, administration of this compound resulted in:
- Reduced neuronal damage
- Improved cognitive function as assessed by behavioral tests
- Decreased levels of oxidative stress markers
These findings suggest that the compound could be beneficial in treating neurodegenerative diseases .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-(1H-pyrazol-4-yl)ethanol, and how can reaction conditions be standardized?
Methodological Answer: The synthesis of this compound typically involves condensation reactions of pyrazole derivatives with ethanol-containing reagents under reflux conditions. For example, analogous pyrazole-ethanol derivatives have been synthesized by refluxing precursors in ethanol with hydrazine hydrate and KOH for 5 hours, followed by acidification and crystallization . Key parameters include:
- Solvent choice : Ethanol is preferred due to its polarity and ability to dissolve both organic and inorganic reactants .
- Temperature control : Reflux (~78°C for ethanol) ensures sufficient energy for cyclization without decomposition.
- Monitoring : Thin-layer chromatography (TLC) is critical for tracking reaction progress .
Table 1: Standard Reaction Conditions
Parameter | Optimal Range | Reference |
---|---|---|
Solvent | Ethanol | |
Temperature | Reflux (~78°C) | |
Reaction Time | 4–8 hours | |
Purification Method | Crystallization (ethanol) |
Q. How is this compound characterized structurally and functionally?
Methodological Answer: Structural confirmation relies on spectroscopic and crystallographic techniques:
- NMR Spectroscopy : H and C NMR identify proton environments and carbon frameworks. For example, the ethanol moiety exhibits characteristic peaks at δ ~3.6 ppm (CHOH) and δ ~1.2 ppm (OH) .
- Mass Spectrometry : High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., [M+H] at m/z 113.1 for CHNO) .
- Infrared (IR) Spectroscopy : O-H stretching (~3200–3600 cm) and C-N/C-O bonds (~1600 cm) are diagnostic .
Advanced Research Questions
Q. How can computational methods predict the biological activity of this compound derivatives?
Methodological Answer: Molecular docking and quantitative structure-activity relationship (QSAR) models are employed to predict interactions with biological targets. For example:
- Docking Studies : Pyrazole derivatives have been docked into kinase binding pockets using software like AutoDock Vina to assess binding affinities .
- QSAR Parameters : LogP, polar surface area, and H-bond donor/acceptor counts correlate with bioavailability and target engagement .
Table 2: Key Computational Parameters
Parameter | Target Relevance | Reference |
---|---|---|
LogP (Lipophilicity) | Membrane permeability | |
Polar Surface Area | Blood-brain barrier penetration | |
H-bond Acceptors | Enzyme inhibition potential |
Q. What strategies resolve contradictions in reported biological activities of pyrazole-ethanol derivatives?
Methodological Answer: Discrepancies in biological data often arise from variations in assay conditions or structural modifications. To address this:
- Dose-Response Curves : Validate activity across multiple concentrations (e.g., IC values in enzymatic assays) .
- Structural Analog Comparison : Compare this compound with analogs (e.g., fluorinated or nitro-substituted derivatives) to isolate pharmacophore contributions .
- Orthogonal Assays : Use complementary methods (e.g., SPR for binding affinity and cell-based assays for functional activity) .
Q. How do solvent and temperature affect the regioselectivity of pyrazole-ethanol reactions?
Methodological Answer: Regioselectivity in pyrazole functionalization is solvent- and temperature-dependent:
- Polar Solvents (e.g., ethanol) : Stabilize charged intermediates, favoring nucleophilic attack at the pyrazole C4 position .
- High Temperatures : Promote thermodynamically controlled products (e.g., 1,3,5-trimethylpyrazole derivatives at reflux) .
- Case Study : In ethanol at pH 10, cyclization to chroman-4-one derivatives occurs, whereas neutral conditions yield open-chain chalcones .
Q. What are the challenges in crystallizing this compound, and how are they mitigated?
Methodological Answer: Crystallization difficulties arise from the compound's hygroscopicity and low melting point. Strategies include:
- Slow Evaporation : Use ethanol/water mixtures to slow crystallization, enhancing crystal lattice formation .
- Seeding : Introduce microcrystals to nucleate growth .
- Cryoprotection : Store crystals at 2–8°C under inert gas (e.g., N) to prevent hydration .
Q. How is this compound utilized in multicomponent reactions for drug discovery?
Methodological Answer: The compound serves as a building block in multicomponent reactions (MCRs) to generate diverse pharmacophores. For instance:
- Ugi Reaction : React with aldehydes, amines, and isocyanides to form peptidomimetics .
- Hantzsch Synthesis : Generate polyheterocycles with thiazole or pyran motifs .
- Optimization : Adjust stoichiometry (1:1 molar ratio) and use Lewis acids (e.g., ZnCl) to accelerate MCRs .
Properties
IUPAC Name |
2-(1H-pyrazol-4-yl)ethanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O/c8-2-1-5-3-6-7-4-5/h3-4,8H,1-2H2,(H,6,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVQFZSHMTCZYMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10401640 | |
Record name | 2-(1H-pyrazol-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180207-57-2 | |
Record name | 2-(1H-pyrazol-4-yl)ethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10401640 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(1H-pyrazol-4-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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